![molecular formula C18H17N3O3 B6529195 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide CAS No. 946275-44-1](/img/structure/B6529195.png)
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide
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Overview
Description
The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A specific synthesis process for the compound “this compound” was not found in the retrieved papers.Scientific Research Applications
PEOX has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been studied as a potential catalyst for organic reactions, as well as a reagent for the synthesis of other compounds. In biochemistry, it has been studied as a potential inhibitor of enzymes, as well as a potential inhibitor of the growth of cancer cells. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .
Mode of Action
Oxadiazoles are known to interact with their targets and cause changes that lead to their various therapeutic effects . The interaction often involves binding to the target, which can inhibit its function and lead to downstream effects.
Biochemical Pathways
Given the wide range of biological activities associated with oxadiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to cell growth and proliferation, inflammation, and various disease processes.
Result of Action
Given its potential anticancer activity, it may be inferred that the compound could induce cell death or inhibit cell proliferation in cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using PEOX in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, PEOX is a stable compound and can be stored for long periods of time without degradation. The main limitation of using PEOX in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Future Directions
The potential future directions for PEOX include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research into the synthesis of derivatives of PEOX could lead to the development of novel compounds with improved properties. Finally, further research into the use of PEOX as a potential drug candidate could lead to the development of novel treatments for various diseases.
Synthesis Methods
The synthesis of PEOX is accomplished through a two-step process. The first step involves the reaction of an aryl halide and a 1,3,4-oxadiazole ring in the presence of an appropriate base, such as potassium carbonate. This reaction produces an intermediate compound, which is then reacted with phenylacetamide in the presence of an appropriate catalyst, such as palladium chloride, to produce PEOX. The entire process is relatively straightforward and can be completed in a relatively short amount of time.
properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-17-20-21-18(24-17)13-7-6-10-15(11-13)23-12-16(22)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIULPZDFBCNXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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